molecular formula C20H19ClN4O4S B2517876 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 893708-49-1

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2517876
CAS RN: 893708-49-1
M. Wt: 446.91
InChI Key: YSDPZYFXIUIDLI-UHFFFAOYSA-N
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Description

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

Synthetic pathways involving the core structure of the compound have shown potential antimicrobial and antitumor activities. For instance, derivatives of 1,2,4-triazines, synthesized through condensation reactions and further chemical modifications, have been primarily screened for their in vitro antimicrobial and antitumor properties (Abd El-Moneim et al., 2015). The research into these derivatives highlights the compound's potential in contributing to the development of new antimicrobial and antitumor agents, underscoring its relevance in medicinal chemistry and pharmaceutical applications.

Pesticide Potential

Furthermore, the structural relatives of this compound have been explored for their potential as pesticides. Specifically, N-derivatives of similar compounds characterized by X-ray powder diffraction demonstrated promising applications as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011). This research suggests the utility of the compound and its derivatives in developing environmentally friendly pesticide alternatives, contributing to agricultural science and pest management strategies.

Analgesic and Anti-inflammatory Agents

Compounds synthesized from structures related to "2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide" have also been investigated for their analgesic and anti-inflammatory activities. Novel derivatives exhibited significant COX-1/COX-2 inhibition, along with notable analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This line of research is crucial for the development of new pharmaceuticals that could offer better safety profiles and effectiveness in treating chronic conditions related to pain and inflammation.

Antioxidant and Antitumor Evaluation

The antioxidant and antitumor activities of synthesized nitrogen heterocycles, including those structurally related to the compound , have been evaluated, showing promising results in the fight against cancer and oxidative stress-related diseases (El-Moneim, El‐Deen, & El-Fattah, 2011). These findings contribute significantly to the ongoing search for more effective and safer antitumor and antioxidant agents, reinforcing the compound's potential in therapeutic applications.

properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-14-7-8-15(17(10-14)29-2)22-18(26)11-30-20-23-19(27)16(24-25-20)9-12-3-5-13(21)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDPZYFXIUIDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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